molecular formula C23H26N4O3S B2936567 (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone CAS No. 1286702-45-1

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2936567
CAS No.: 1286702-45-1
M. Wt: 438.55
InChI Key: WEZRMBOBYKYPLZ-UHFFFAOYSA-N
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Description

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone is a heterocyclic compound featuring an isothiazole core substituted with an amino group and a 4-methoxyphenyl moiety, linked via a methanone bridge to a piperazine ring bearing a 2-ethoxyphenyl substituent.

Properties

IUPAC Name

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-3-30-19-7-5-4-6-18(19)26-12-14-27(15-13-26)23(28)22-20(24)21(25-31-22)16-8-10-17(29-2)11-9-16/h4-11H,3,12-15,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZRMBOBYKYPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone, with the molecular formula C16H19N3O2S, is a novel isothiazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antioxidant, antibacterial, and enzyme inhibitory activities.

Anticancer Activity

Research indicates that derivatives of isothiazole exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against human glioblastoma U-87 and MDA-MB-231 triple-negative breast cancer cell lines, showing higher cytotoxicity in U-87 cells compared to MDA-MB-231 cells .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AU-8719.6
Compound BMDA-MB-23143.7
(Target Compound)U-87TBD

Antioxidant Activity

Antioxidant assays using the DPPH radical scavenging method have demonstrated that isothiazole derivatives possess significant antioxidant activity. The synthesized derivatives showed radical scavenging ability comparable to or exceeding that of ascorbic acid, indicating their potential as effective antioxidants .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)
Ascorbic Acid90
Compound A85
(Target Compound)TBD

Antibacterial Activity

The antibacterial properties of isothiazole derivatives have also been explored. Compounds similar to the target compound have been shown to inhibit bacterial growth effectively, with varying degrees of potency against different strains. The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis .

Table 3: Antibacterial Efficacy

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20
(Target Compound)TBD

Enzyme Inhibition

Enzyme inhibition studies indicate that isothiazole derivatives can act as effective inhibitors for several enzymes, including acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections .

Table 4: Enzyme Inhibition Data

EnzymeIC50 (µM)
AcetylcholinesteraseTBD
UreaseTBD

Case Studies

  • Study on Glioblastoma : A study conducted on the effects of similar compounds on glioblastoma cells revealed a significant reduction in cell viability after treatment with various concentrations of the isothiazole derivative, suggesting a dose-dependent response .
  • Antioxidant Screening : In another investigation, the antioxidant capabilities of synthesized derivatives were compared with standard antioxidants, highlighting their potential utility in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Structural and Functional Insights

  • Lipophilicity : The 2-ethoxy and 4-methoxy groups increase logP compared to fluorinated analogues, suggesting improved membrane permeability .
  • Synthetic Challenges : The isothiazole-piperazine linkage may require controlled reaction conditions to avoid ring-opening, as seen in triazole syntheses .

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